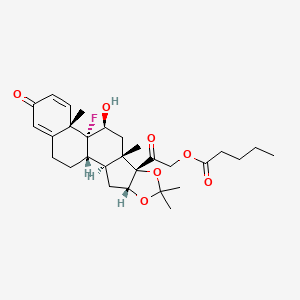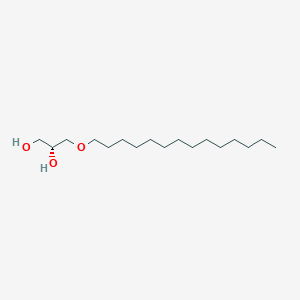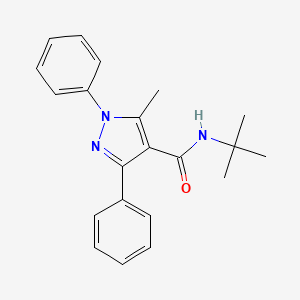
1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- is a heterocyclic compound with a pyrazole core. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, featuring a pyrazole ring substituted with carboxamide, dimethylethyl, diphenyl, and methyl groups, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides . Cyclocondensation of these derivatives with various reagents such as chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of the desired pyrazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using reagents like alkyl halides or acyl chlorides.
Cyclocondensation: As mentioned earlier, cyclocondensation reactions with reagents like chloroacetaldehyde or ethyl bromopyruvate are common.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes such as Janus kinase or cyclin-dependent kinase, thereby modulating cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- can be compared with other similar compounds, such as:
1H-Pyrazolo[4,3-b]pyridine derivatives: These compounds share a similar pyrazole core but differ in their substitution patterns and biological activities.
N-(3-furanyl)pyrazolecarboxamides: These compounds have a furan ring instead of the diphenyl groups, leading to different chemical and biological properties.
1,3,4-Oxadiazol-2-ylpyrimidines: These compounds contain an oxadiazole ring and are used as metalloenzyme inhibitors.
The uniqueness of 1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
125103-44-8 |
|---|---|
Fórmula molecular |
C21H23N3O |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-tert-butyl-5-methyl-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C21H23N3O/c1-15-18(20(25)22-21(2,3)4)19(16-11-7-5-8-12-16)23-24(15)17-13-9-6-10-14-17/h5-14H,1-4H3,(H,22,25) |
Clave InChI |
CULOASACBZHKKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



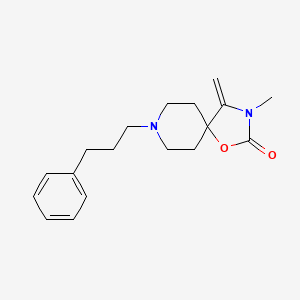
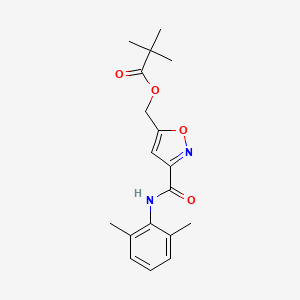

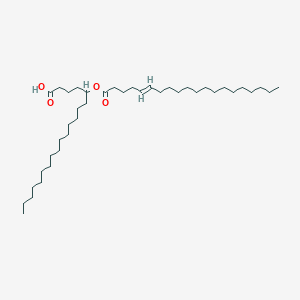


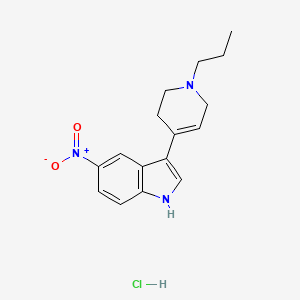

![(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B15188845.png)


